![molecular formula C15H19NO3 B1354535 ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate CAS No. 42191-83-3](/img/structure/B1354535.png)

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

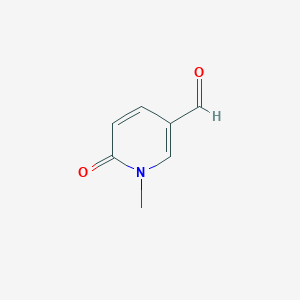

3H-spiro[isobenzofuran-1,4’-piperidine] is a compound with the molecular formula C12H15NO . It’s important to note that the ethyl carboxylate group mentioned in your query was not found in the resources I accessed .

Molecular Structure Analysis

The InChI code for 3H-spiro[isobenzofuran-1,4’-piperidine] is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound 3H-spiro[isobenzofuran-1,4’-piperidine] is a pale yellow solid . It should be stored at room temperature in an inert atmosphere .科学的研究の応用

Sigma Ligands Affinity and Selectivity

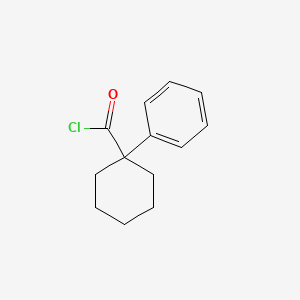

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been explored for its properties as sigma ligands. Research indicates that these compounds exhibit high affinity for sigma 2 binding sites, with selectivity influenced by the size and lipophilicity of the N-substituent. Studies have also examined the impact of substituents in the benzene ring on sigma 1 binding sites affinity, revealing that certain positions can enhance sigma 2 binding site affinity while maintaining low affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

The synthesis of various derivatives of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been investigated for potential applications as central nervous system agents. Research in this area has focused on evaluating the antitetrabenazine activity, discovering that optimal activity is associated with compounds containing basic, sterically unhindered nitrogen. The exploration of different analogues has led to the identification of compounds with significant activity (Bauer et al., 1976; Klioze, Bauer, & Geyer, 1977; Martin et al., 1979, 1981).

Diuretic and Antihypertensive Properties

Studies have also been conducted on the diuretic and antihypertensive properties of N-sulfur derivatives of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. Certain derivatives have demonstrated species-specific diuretic and antihypertensive activity, highlighting their potential therapeutic applications (Klioze & Novick, 1978).

Neurokinin Receptor Antagonists

Further research into spiro-substituted piperidines has identified compounds with promising inhibitory activity against neurokinin receptors, particularly NK2 receptors. These studies have provided insights into the structural requirements for binding with NK2 receptors, leading to the identification of new lead compounds for novel NK2 receptor antagonists or dual antagonists (Kubota et al., 1998).

Radioiodinated Spiropiperidine Ligands

The synthesis and evaluation of radioiodinated spiro[isobenzofuran-1,4'-piperidine] ligands for potential use in imaging σ1 receptors have been reported. These studies indicate specific binding to σ1 receptors in vivo, suggesting their use in imaging and diagnostic applications (Chen et al., 2010).

Safety And Hazards

特性

IUPAC Name |

ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIZLWVDCMQADD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441506 |

Source

|

| Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

42191-83-3 |

Source

|

| Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)